Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate
Description
Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate is a benzofuran-based derivative characterized by a 4-chlorobenzamido substituent at position 6, a methyl group at position 3, and an ethyl ester moiety at position 2 of the benzofuran core. The 4-chlorobenzamido group may enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding, which could affect solubility and biological activity.
Properties
IUPAC Name |
ethyl 6-[(4-chlorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-3-24-19(23)17-11(2)15-9-8-14(10-16(15)25-17)21-18(22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZNDZMCVMGPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an α-haloketone under basic conditions.
Introduction of the Chlorobenzamido Group: The chlorobenzamido group is introduced via an amide coupling reaction. This can be achieved by reacting the benzofuran derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group on the benzofuran ring is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing automated systems for precise addition of reagents and monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzofuran ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylic acid.
Reduction: Formation of ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-methanol.
Substitution: Formation of various substituted benzamido derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Explored for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological activities. For instance, it could inhibit bacterial enzymes, thereby exhibiting antibacterial properties. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares functional groups with derivatives of Ethyl 4-(substituted benzamido)benzoate (e.g., 3a–3c in ). Key differences include:
- Core Structure : The benzofuran ring replaces the benzene ring in benzoate derivatives, introducing a fused furan ring. This increases rigidity and may alter electronic properties.
- Substituent Positions : The 4-chlorobenzamido group is at position 6 (benzofuran) versus position 4 (benzoate). Steric and electronic effects may differ due to ring orientation.
- Additional Methyl Group : The 3-methyl substituent on benzofuran could enhance steric bulk and influence conformational stability.
Physicochemical Properties
A comparison with structurally related benzoate esters () is summarized below. Hypothetical data for the target compound are inferred based on structural trends:
Hypothetical data rationale:
- Yield : Likely comparable to 3a–3c (~60–65%) if synthesized under similar conditions.
- Melting Point : Higher than 3c (96–97°C) due to benzofuran’s rigidity and methyl group.
- IR Spectra : Lower NH stretch (~3300 cm⁻¹) than 3c (3315 cm⁻¹) due to increased hydrogen bonding from benzofuran’s electron-rich furan ring. Split C=O peaks (~1700, 1680 cm⁻¹) may reflect ester and amide carbonyl groups.
- Molecular Weight : Estimated ~350 (M+1) based on benzofuran’s additional mass vs. benzoates.
Biological Activity
Ethyl 6-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes existing literature on the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran core that is known for its diverse biological activities. The presence of the 4-chlorobenzamide moiety enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.
- Antitumor Activity : Benzofuran derivatives, including this compound, have been investigated for their ability to inhibit cancer cell proliferation. Studies indicate that such compounds may exert their effects through:
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for managing chronic inflammatory conditions .
- Antimicrobial Properties : Preliminary studies suggest that benzofuran derivatives can possess antimicrobial activity against various pathogens, making them candidates for further exploration in treating infections .
Antitumor Activity
A study evaluated the anticancer effects of similar benzofuran derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound demonstrated significant cytotoxicity with IC50 values ranging from 2 to 10 µM against various cancer types, including breast and ovarian cancers .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A2780 (Ovarian) | 2.74 |
| Compound B | HCT15 (Colorectal) | 2.37 |
| This compound | MDA-MB-231 (Breast) | TBD |
Anti-inflammatory Studies
In vitro assays demonstrated that this compound significantly reduced the production of TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| TNF-α (pg/mL) | 150 ± 10 | 75 ± 5 |
| IL-6 (pg/mL) | 200 ± 15 | 90 ± 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
